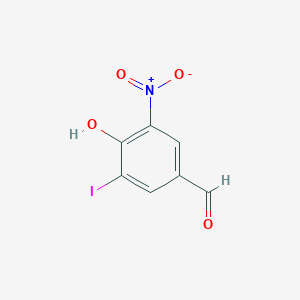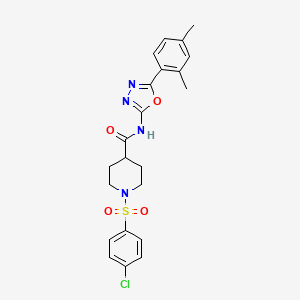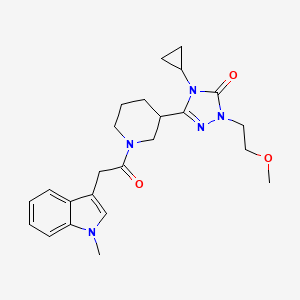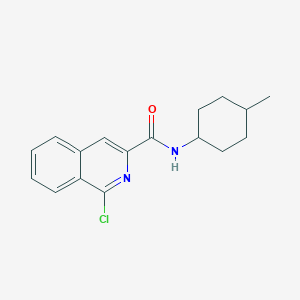
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is likely an organic compound consisting of a benzaldehyde core with iodine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a naphthalene ring attached via a methylene bridge .
Synthesis Analysis
While specific synthesis methods for this compound are not available in my sources, it might be synthesized from related compounds through halogenation, methoxylation, and alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the benzaldehyde and naphthalene moieties), polar bonds (from the methoxy and carbonyl groups), and heavy atoms (iodine) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, the methoxy group could undergo nucleophilic substitution, and the aldehyde group is likely to be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine atoms would likely make it relatively heavy and possibly increase its boiling and melting points. The polar groups (methoxy and carbonyl) could allow it to engage in hydrogen bonding and might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Materials
The compound has been studied for its potential as a nonlinear optical material . It exhibits significant hyperpolarizability , which is a measure of a material’s nonlinear optical response to an applied electric field . This property is crucial for applications in optoelectronics , such as in the development of optical switches and modulators that are essential components in telecommunications and information processing.
Photonic Devices
Due to its high light harvesting efficiency (LHE) and large Stokes shift , this compound is a promising candidate for use in photonic devices . These devices, which manipulate photons, are integral to technologies like lasers , LEDs , and solar cells . The compound’s ability to absorb and emit light efficiently makes it valuable for enhancing the performance of these devices.
Semiconducting Materials
The low energy gap (ΔE) of 3.25 eV suggests that the compound has semiconducting properties . This makes it suitable for use in electronic devices , where it could be used in the development of transistors , diodes , and sensors . Its semiconducting potential opens up possibilities for its application in flexible electronics and wearable technology .
Catalysis
Organic compounds with imine functional groups, like the one , are known to be effective catalysts in various chemical reactions . This compound could potentially be used to catalyze reactions in the synthesis of drugs or other organic materials, improving efficiency and selectivity.
Environmental Sensing
The compound’s reactivity and stability in different solvents indicate that it could be used in environmental sensing . Sensors based on this compound could detect changes in the environment, such as the presence of toxic gases or changes in humidity.
Wirkmechanismus
Target of Action
A structurally similar compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (dime), has been studied . DIME targets tubulin, a protein essential for the formation of the cytoskeleton .
Mode of Action
Dime, a similar compound, inhibits tubulin polymerization . This action disrupts the formation of the cytoskeleton, which is crucial for cell division and intracellular transport .
Biochemical Pathways
Dime affects the phosphoprotein dephosphorylation pathway . It activates protein phosphatase 2A (PP2A), leading to the dephosphorylation of cdc 25 . This action inhibits the basic fibroblast growth factor (bFGF)-induced glycolysis .
Result of Action
Dime has been shown to inhibit cell proliferation by blocking growth factor-induced glycolysis .
Zukünftige Richtungen
The potential applications and future directions for research on this compound are not clear from the available information. It could potentially be of interest in the development of new organic reactions, as a precursor to other compounds, or for its potential interactions with biological systems .
Eigenschaften
IUPAC Name |
3,5-diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAGYROTRRBBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3I)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid](/img/structure/B2850327.png)
![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)


![5-Benzyl-8-(2-chloro-6-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2850336.png)


![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)
![2,6-difluoro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2850341.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)